1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one CAS 55168-32-6 properties
1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one CAS 55168-32-6 properties
CAS: 55168-32-6 Synonyms: 5-Hexyl-2-hydroxyacetophenone; 2'-Hydroxy-5'-hexylacetophenone Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol
Executive Summary
1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one is a specialized aromatic ketone characterized by a lipophilic hexyl chain para to the acetyl group. While often overshadowed by its lower alkyl homologs, this compound serves as a critical lipophilic anchor in the synthesis of hydroxyoxime extractants (such as the LIX® series) used in industrial hydrometallurgy for copper recovery.
For drug development professionals, this molecule presents a strategic scaffold: it combines the metal-chelating capability of the o-hydroxyacetophenone moiety with a hydrophobic tail, facilitating membrane permeability and non-covalent hydrophobic interactions in protein binding pockets. It is a validated intermediate for synthesizing lipophilic Schiff bases and oximes with potential antibacterial and antifungal profiles.
Physicochemical Profile
The introduction of the hexyl chain significantly alters the physical properties compared to the parent 2-hydroxyacetophenone, shifting the compound from a solid to a viscous oil and drastically reducing water solubility.
Table 1: Key Physical Properties
| Property | Value / Description | Source/Note |
| Appearance | Yellow to amber viscous oil | [1] |
| Boiling Point | 110–112°C at 0.7 mmHg | [1] |
| Refractive Index | Predicted based on homologs | |
| Solubility | Soluble in DCM, Toluene, Hexane; Insoluble in Water | Lipophilic chain effect |
| pKa (Phenolic) | ~10.2 | Intramolecular H-bonding elevates pKa |
| LogP | ~4.8 | High lipophilicity |
Synthetic Routes & Process Optimization
The synthesis of CAS 55168-32-6 is governed by the need to introduce the acetyl group ortho to the hydroxyl group while preserving the para-hexyl chain. Two primary pathways exist: the Fries Rearrangement (thermodynamically controlled) and direct Friedel-Crafts Acylation .
Pathway Analysis
The Fries Rearrangement of 4-hexylphenyl acetate is the preferred industrial route due to higher regioselectivity for the ortho position when catalyzed by Lewis acids at elevated temperatures.
DOT Diagram 1: Synthesis Workflow
Figure 1: Synthetic pathway via Fries Rearrangement.[1][2][3][4] The hexyl group at the 4-position blocks para-acylation, forcing the acetyl group ortho to the phenol.
Detailed Protocol: Fries Rearrangement
Objective: Synthesis of 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one from 4-hexylphenol.
Reagents:
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4-Hexylphenol (1.0 eq)
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Acetic Anhydride (1.2 eq)[3]
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Aluminum Chloride (AlCl₃) (1.5 eq)
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Solvent: Chlorobenzene or neat (solvent-free)
Step-by-Step Methodology:
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Esterification: Dissolve 4-hexylphenol in pyridine (catalytic amount) and add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with ethyl acetate, and concentrate to yield 4-hexylphenyl acetate .
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Rearrangement: Mix the isolated ester with anhydrous AlCl₃ in a round-bottom flask.
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Critical Control Point: If running neat, heat carefully to 120°C. The mixture will melt and evolve HCl gas. Ensure proper venting.
-
-
Reaction: Maintain temperature at 130–140°C for 3 hours. The high temperature favors the thermodynamic ortho-product (the target) over the para-product (which is sterically blocked anyway, but migration can be sluggish).
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Quenching: Cool to 60°C and slowly pour the viscous complex onto crushed ice/HCl to hydrolyze the aluminum phenolate complex.
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Purification: Extract with toluene. Wash organic layer with water and brine. Dry over MgSO₄.
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Isolation: Vacuum distillation (b.p. 110°C @ 0.7 mmHg) is required to separate the product from unreacted ester and polymeric byproducts.
Functional Applications
Hydrometallurgy: The LIX® Connection
This molecule is a direct precursor to 5-hexyl-2-hydroxyacetophenone oxime , a structural analog of the commercially vital LIX reagents (e.g., LIX 64N, LIX 84).
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Mechanism: The phenolic -OH and the oxime =N-OH form a "pincer" that chelates Cu²⁺ ions selectively at acidic pH.
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Role of Hexyl Chain: The 5-hexyl group ensures the copper complex remains soluble in the organic carrier phase (kerosene) and prevents loss of the extractant into the aqueous acid phase.
Drug Development: Lipophilic Chelators
In medicinal chemistry, the 2-hydroxyacetophenone scaffold is a "privileged structure" for designing:
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Antibacterials: Schiff bases derived from this ketone show activity against Gram-positive bacteria by disrupting cell membranes (facilitated by the hexyl tail).
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Tyrosinase Inhibitors: 2-hydroxyketones can chelate the copper active site of tyrosinase. The hexyl chain mimics the substrate's hydrophobic portion, potentially increasing potency.
DOT Diagram 2: Functional Derivatization
Figure 2: Derivatization pathways for industrial and pharmaceutical utility.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral signatures must be confirmed.
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IR Spectrum:
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Broad band @ 3000–3300 cm⁻¹ (Intramolecular H-bonded OH).
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Strong peak @ ~1640 cm⁻¹ (C=O, shifted lower due to H-bonding).
-
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¹H NMR (CDCl₃, 400 MHz):
- 12.0+ ppm (1H, s, Chelate OH).
- 7.5 (1H, d, Ar-H ortho to C=O).
- 7.2 (1H, dd, Ar-H meta to C=O).
- 6.9 (1H, d, Ar-H ortho to OH).
- 2.6 (3H, s, CO-CH₃).
- 2.5 (2H, t, Ar-CH₂-R).
- 0.9 (3H, t, Terminal CH₃).
-
Mass Spectrometry (EI):
-
Molecular Ion (
): 220. -
Base Peak: Often
(loss of methyl) or .
-
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl chain or phenol ring over prolonged periods.
References
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Handbook of Hydroxyacetophenones. Preparation and Physical Properties. Springer Science & Business Media. (Cited for boiling point and Fries rearrangement yield).[3]
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LIX Reagents in Copper Extraction. 911 Metallurgist. (Cited for the application of alkyl-hydroxyacetophenone oximes in metallurgy).
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Fries Rearrangement Scope. Organic Chemistry Portal. (Cited for mechanistic validation of the synthesis route).
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Sigma-Aldrich Product Sheet: 2-Hydroxyacetophenone. (Cited for general safety and handling of the chemical class).
